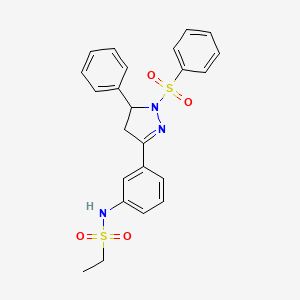

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

描述

Historical Development of Pyrazole Sulfonamide Research

The exploration of pyrazole sulfonamide derivatives represents a critical chapter in medicinal chemistry, rooted in the mid-20th century discovery of sulfonamides as antibacterial agents. Early work focused on simple sulfonamide structures, but the integration of pyrazole rings—a five-membered heterocycle with two adjacent nitrogen atoms—emerged as a strategy to enhance pharmacological efficacy and selectivity. By the 1980s, researchers began systematically modifying pyrazole scaffolds to optimize their pharmacokinetic and pharmacodynamic profiles, leading to the development of hybrid molecules combining pyrazole cores with sulfonamide side chains.

A pivotal advancement occurred in the early 2000s with the recognition of pyrazole sulfonamides as modulators of enzymatic pathways. For instance, studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated that pyrazole azabicyclooctane sulfonamides could potentiate anti-inflammatory effects by preserving endogenous palmitoylethanolamide levels. Concurrently, synthetic methodologies evolved to enable precise functionalization at the pyrazole C-3 and C-5 positions, allowing for the introduction of aryl, alkyl, and sulfonamide groups. These innovations laid the groundwork for complex derivatives such as N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide , which features a dihydropyrazole core doubly substituted with phenylsulfonyl and ethanesulfonamide moieties.

Significance in Medicinal Chemistry

Pyrazole sulfonamides occupy a unique niche due to their dual pharmacophoric elements: the pyrazole ring provides a rigid, planar structure favorable for target engagement, while the sulfonamide group enhances solubility and enables hydrogen bonding with biological targets. This combination has yielded compounds with diverse therapeutic applications, including:

- Anti-inflammatory activity : Pyrazole sulfonamides inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

- Antiproliferative effects : Derivatives like 3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit cytotoxicity against cancer cell lines by disrupting microtubule assembly or kinase signaling.

- Enzymatic modulation : Structural analogs have been shown to inhibit NAAA and BRAF(V600E) kinase, making them candidates for treating neuroinflammatory disorders and cancers.

The target compound’s structure—featuring a dihydropyrazole core with phenylsulfonyl and ethanesulfonamide substituents—suggests potential for enhanced target selectivity. The phenylsulfonyl group may improve membrane permeability, while the ethanesulfonamide moiety could facilitate interactions with polar enzyme active sites.

Research Trajectory and Current Status

Recent advances in pyrazole sulfonamide chemistry emphasize three strategies: (1) structural diversification via modular synthesis, (2) computational modeling to predict binding affinities, and (3) mechanistic studies to elucidate mode-of-action. For example, the 2023 synthesis of 1,3,5-trimethyl-pyrazole-4-sulfonamide derivatives demonstrated the impact of N-methylation on antiproliferative activity, with IC₅₀ values correlating with substituent electronegativity. Parallel work in 2024 identified ethyl pyrazole sulfonamides as dual JNK/BRAF inhibitors, highlighting their potential in precision oncology.

The compound This compound exemplifies these trends. Its dihydropyrazole core likely reduces metabolic degradation compared to fully aromatic analogs, while the ethanesulfonamide group may confer improved solubility—a common challenge in earlier sulfonamide drugs. Current research priorities include:

- Optimizing synthetic routes to scale production.

- Profiling selectivity across kinase families.

- Evaluating in vivo efficacy in inflammatory and oncological models.

Ongoing clinical trials of related compounds, such as BRAF(V600E) inhibitors, suggest that pyrazole sulfonamides could transition from preclinical tools to therapeutics within the next decade.

属性

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-2-31(27,28)25-20-13-9-12-19(16-20)22-17-23(18-10-5-3-6-11-18)26(24-22)32(29,30)21-14-7-4-8-15-21/h3-16,23,25H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVQQFYNKKRFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

化学反应分析

Types of Reactions

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired chemical transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学研究应用

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Similar Compounds

N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a phenylsulfonyl group, but with a cyclopropane ring instead of a pyrazole ring.

N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: A compound with a triazoloquinazoline structure, showing different biological activities.

Uniqueness

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

生物活性

N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by various studies and findings.

The compound's biological activity primarily stems from its structural components, particularly the sulfonamide group, which is known to form strong hydrogen bonds with biological targets. This characteristic facilitates enzyme inhibition and modulation of receptor interactions, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets enhances its efficacy in reducing tumor growth.

Case Study: Neuroblastoma Cells

In a study involving neuroblastoma cells, the compound demonstrated significant cytotoxicity when combined with other agents, indicating a synergistic effect that could enhance therapeutic outcomes . The combination treatments reduced cell viability by over 80%, suggesting that this compound may be effective in multi-drug regimens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with suitable carbonyl compounds.

- Sulfonylation : The introduction of the phenylsulfonyl group is performed using sulfonyl chlorides in the presence of a base.

- Final Coupling : The last step involves coupling the intermediate with an ethane sulfonamide derivative using coupling reagents like DCC or DIC.

Synthetic Route Overview

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Condensation | Hydrazine + Carbonyl Compound |

| 2 | Sulfonylation | Sulfonyl Chloride + Base |

| 3 | Coupling | Intermediate + Ethanesulfonamide + Coupling Reagent |

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including those resistant to conventional therapies. This highlights its potential as a novel therapeutic agent .

In Vivo Studies

Preliminary in vivo studies indicate that this compound may exhibit favorable pharmacokinetic properties and low toxicity profiles in animal models. These findings are crucial for advancing the compound towards clinical trials.

常见问题

Q. What are the critical steps for synthesizing N-(3-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). A multi-step approach is typical:

Pyrazole Core Formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones under acidic conditions.

Sulfonylation : Introduce phenylsulfonyl and ethanesulfonamide groups via nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis.

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., ethanol/water mixtures).

Monitor purity via HPLC (>95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Determines 3D molecular geometry, dihedral angles, and hydrogen-bonding networks. Example: Similar pyrazoline derivatives exhibit crystallographic R-factors <0.06 .

- NMR Spectroscopy : H NMR identifies protons on aromatic rings (δ 7.2–8.1 ppm) and dihydro-pyrazole (δ 3.5–4.5 ppm). F NMR (if fluorinated analogs exist) resolves electronic effects.

- FT-IR : Confirms sulfonamide groups (S=O stretching at 1150–1350 cm) .

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for this compound?

- Methodological Answer : Apply factorial designs (e.g., Box-Behnken or Central Composite) to assess variables:

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclization). Compare activation barriers to predict rate-limiting steps.

- Electronic Effects : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, sulfonamide groups in similar compounds show high electrophilicity at sulfur atoms, influencing reactivity .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction equilibria .

Q. How can contradictions in biological activity data between pyrazoline derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) using in vitro assays (e.g., IC values).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to COX-2) to assess steric/electronic compatibility. Example: Fluorinated analogs may enhance binding via hydrophobic interactions .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., assay conditions) .

Q. What advanced separation techniques improve purification of lab-scale sulfonamide derivatives?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to separate unreacted sulfonyl chlorides.

- Countercurrent Chromatography (CCC) : Achieve >99% purity via biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water).

- Chiral Separation : For enantiomeric forms, employ HPLC with amylose-based chiral stationary phases .

Q. How do researchers validate computational predictions for reaction intermediates?

- Methodological Answer :

- In Situ Spectroscopy : Use ReactIR to monitor transient intermediates (e.g., nitrenes in azide cycloadditions).

- Isotopic Labeling : Track C or N isotopes via NMR to confirm predicted reaction pathways.

- Kinetic Isotope Effects (KIE) : Compare ratios to distinguish between concerted or stepwise mechanisms .

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。